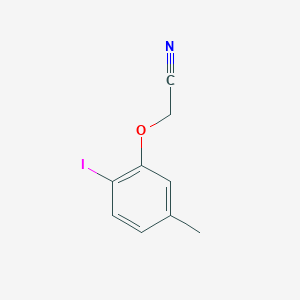
n-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide is an organic compound belonging to the class of phenylacetamides. This compound is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetamide group via an ethyl chain. The molecular formula of this compound is C11H12FN3O, and it has a molecular weight of 221.23 g/mol .
Métodos De Preparación
The synthesis of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under different conditions, such as stirring without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free environment . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and sodium ethoxide . Major products formed from these reactions include aminopyrazole and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Aplicaciones Científicas De Investigación
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular pathways involved include the inhibition of the coagulation cascade, which is crucial for its anticoagulant effects .
Comparación Con Compuestos Similares
N-(2-((2-Cyano-3-fluorophenyl)amino)ethyl)acetamide can be compared with other phenylacetamides, such as:
N-(2-(carbamimidamidooxy)ethyl)-2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-fluorophenyl}acetamide: This compound also contains a cyano group and fluorine atom but has additional functional groups that may confer different biological activities.
N-(2-Cyano-3-fluorophenyl)acetamide: This simpler compound lacks the ethyl chain and acetamide group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features that enable its use in diverse scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12FN3O |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
N-[2-(2-cyano-3-fluoroanilino)ethyl]acetamide |
InChI |
InChI=1S/C11H12FN3O/c1-8(16)14-5-6-15-11-4-2-3-10(12)9(11)7-13/h2-4,15H,5-6H2,1H3,(H,14,16) |
Clave InChI |
GIJQYGGRPOIVDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC1=C(C(=CC=C1)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)



![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)


![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)

